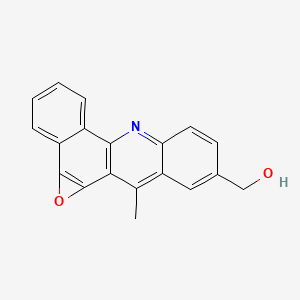
1,4-Bis(4-decoxyphenyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-decoxyphenyl)-2-methylbenzene is an organic compound known for its unique structural properties It consists of a benzene ring substituted with two 4-decoxyphenyl groups and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-decoxyphenyl)-2-methylbenzene typically involves the reaction of 1,4-dibromo-2-methylbenzene with 4-decoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-decoxyphenyl)-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4-Bis(4-decoxyphenyl)-2-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-decoxyphenyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(4-hexyloxyphenyl)-2-methylbenzene
- 1,4-Bis(4-octyloxyphenyl)-2-methylbenzene
- 1,4-Bis(4-decyloxyphenyl)-2,6-diphenyl pyrylium hexafluoroantimonate
Uniqueness
1,4-Bis(4-decoxyphenyl)-2-methylbenzene is unique due to its specific structural features, which confer distinct physical and chemical properties. Its longer alkoxy chains compared to similar compounds may result in different solubility, melting points, and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
162047-76-9 |
|---|---|
Formule moléculaire |
C39H56O2 |
Poids moléculaire |
556.9 g/mol |
Nom IUPAC |
1,4-bis(4-decoxyphenyl)-2-methylbenzene |
InChI |
InChI=1S/C39H56O2/c1-4-6-8-10-12-14-16-18-30-40-37-25-20-34(21-26-37)36-24-29-39(33(3)32-36)35-22-27-38(28-23-35)41-31-19-17-15-13-11-9-7-5-2/h20-29,32H,4-19,30-31H2,1-3H3 |
Clé InChI |
SKZMQQGEYYKMOG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)OCCCCCCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
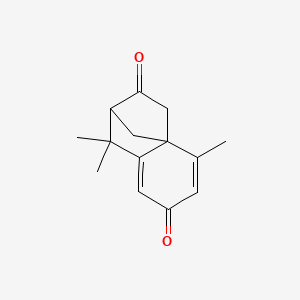
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
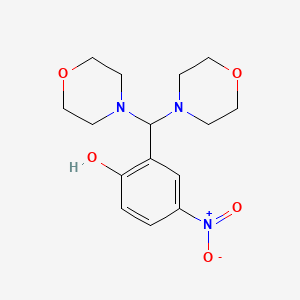
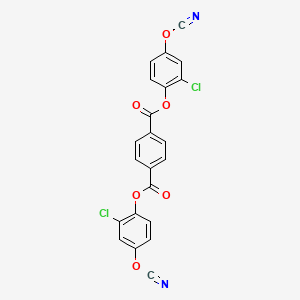
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
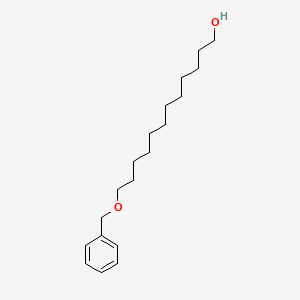
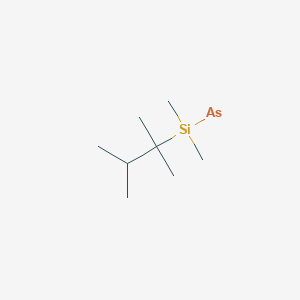

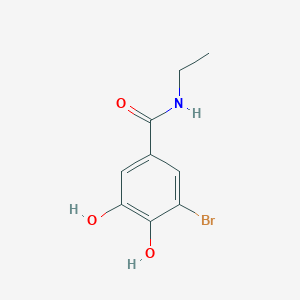
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
